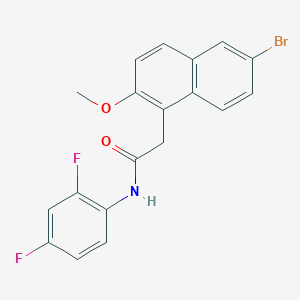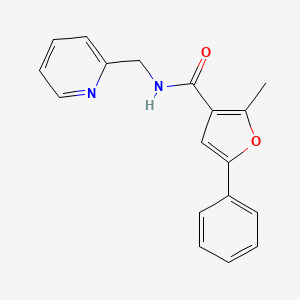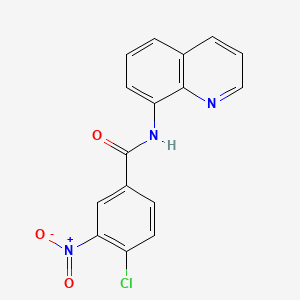![molecular formula C23H30O4 B5208415 1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5208415.png)
1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene, also known as IPP-EOE-MB, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene is not fully understood. However, it is believed to act as a partial agonist for certain GPCRs, which are involved in various physiological processes such as neurotransmission, hormone regulation, and immune response. This compound may also interact with cellular structures and enzymes, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been reported to induce apoptosis in cancer cells, inhibit cell proliferation, and induce GPCR-mediated signaling pathways. This compound has also been shown to modulate the activity of certain enzymes and ion channels, leading to changes in cellular function and signaling.
実験室実験の利点と制限
1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene has several advantages for lab experiments. It is a synthetic compound, which allows for precise control of its chemical structure and purity. This compound is also stable and has a long shelf-life, making it suitable for long-term experiments. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and cellular uptake.
将来の方向性
1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene has several potential future directions for scientific research. It may be further studied as a ligand for specific GPCRs and as a potential drug candidate for various diseases. This compound may also be further developed as a fluorescent probe for imaging cellular structures and as a potential anti-cancer agent. Additionally, further studies may investigate the potential applications of this compound in other fields such as materials science and catalysis.
Conclusion
This compound is a synthetic compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown promising results in various studies and may have potential for further development as a drug candidate and imaging probe.
合成法
1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene is synthesized through a multi-step reaction process starting from commercially available materials. The synthesis involves the reaction of 3-isopropylphenol with ethylene oxide in the presence of a base catalyst to form 2-(3-isopropylphenoxy)ethanol. This intermediate is then reacted with ethylene oxide twice to form 1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}ethanol. The final step involves the reaction of 1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}ethanol with 2-methoxy-4-(1-propen-1-yl)benzene in the presence of a Lewis acid catalyst to form this compound.
科学的研究の応用
1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene has potential applications in various fields of scientific research. It has been studied as a potential ligand for G protein-coupled receptors (GPCRs) and has shown promising results in the development of new drugs targeting these receptors. This compound has also been studied for its potential use as a fluorescent probe for imaging cellular structures and as a potential anti-cancer agent.
特性
IUPAC Name |
2-methoxy-1-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c1-5-7-19-10-11-22(23(16-19)24-4)27-15-13-25-12-14-26-21-9-6-8-20(17-21)18(2)3/h5-11,16-18H,12-15H2,1-4H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIVQELGTBBSES-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCOCCOC2=CC=CC(=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCOCCOC2=CC=CC(=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5208332.png)
![2-phenoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide](/img/structure/B5208341.png)
![1-(1-benzyl-4-piperidinyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B5208347.png)

![2-{2-[4-(4-butoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5208356.png)
![2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5208361.png)
![2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(N,N-dimethylacetamide)](/img/structure/B5208365.png)



![2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide]](/img/structure/B5208391.png)

![2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5208412.png)
